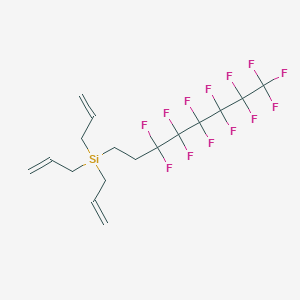
Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is a specialized organosilicon compound. It features a silane core bonded to three prop-2-en-1-yl groups and a 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl group. This compound is notable for its unique combination of hydrophobic and oleophobic properties due to the presence of fluorinated alkyl chains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane typically involves the hydrosilylation of allyl compounds with tridecafluorooctylsilane. The reaction is catalyzed by platinum-based catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The fluorinated alkyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials with unique surface properties.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Investigated for its potential in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of water-repellent and oil-repellent coatings for textiles and electronics.
Mecanismo De Acción
The compound exerts its effects primarily through the interaction of its fluorinated alkyl chains with various substrates. The hydrophobic and oleophobic properties are attributed to the strong carbon-fluorine bonds, which create a low surface energy barrier. This mechanism is crucial for its application in creating non-stick and protective coatings.
Comparación Con Compuestos Similares
Similar Compounds
Triallyl isocyanurate: Another organosilicon compound with similar applications in polymer synthesis.
Isopropenylboronic acid pinacol ester: Used in similar chemical reactions but differs in its structural properties.
Uniqueness
Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is unique due to its combination of fluorinated and allyl groups, providing a balance of reactivity and stability. This makes it particularly valuable in applications requiring both hydrophobicity and chemical versatility.
Propiedades
Número CAS |
193828-95-4 |
|---|---|
Fórmula molecular |
C17H19F13Si |
Peso molecular |
498.40 g/mol |
Nombre IUPAC |
tris(prop-2-enyl)-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane |
InChI |
InChI=1S/C17H19F13Si/c1-4-8-31(9-5-2,10-6-3)11-7-12(18,19)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h4-6H,1-3,7-11H2 |
Clave InChI |
NTSTZKPGQWYESW-UHFFFAOYSA-N |
SMILES canónico |
C=CC[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


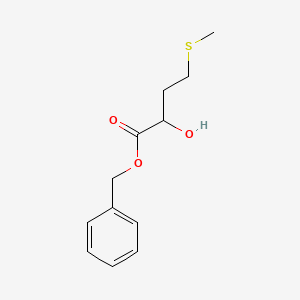
![1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one](/img/structure/B12568675.png)
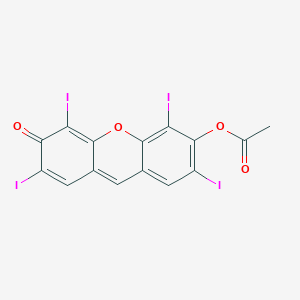
![(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B12568687.png)
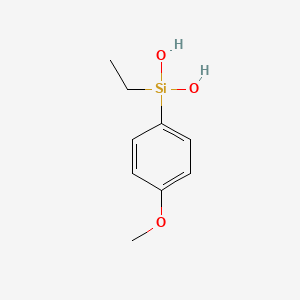


![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)


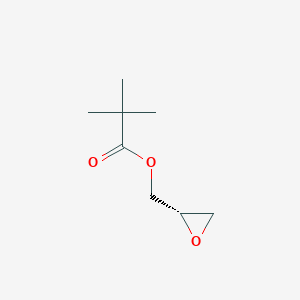
![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)


